Disodium monofluorophosphate-calcium carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

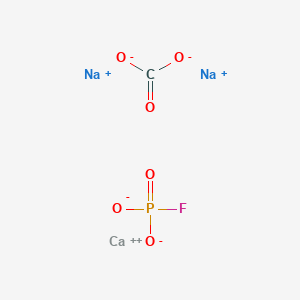

Disodium Monofluorophosphate-Calcium Carbonate is a chemical compound that has been widely used in various fields of scientific research. It is a white, odorless, and tasteless powder that is commonly used in dentistry, medicine, and chemistry. This compound is a combination of two chemicals: Disodium Monofluorophosphate (Na2PO3F) and Calcium Carbonate (CaCO3).

Mécanisme D'action

Disodium Monofluorophosphate-Calcium Carbonate works by releasing fluoride ions when it comes into contact with water. These fluoride ions then react with the enamel of the teeth to form a protective layer that prevents the formation of dental caries. This compound also helps to strengthen the teeth by promoting the remineralization of the enamel.

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects. It helps to prevent dental caries by inhibiting the growth of bacteria that cause tooth decay. It also helps to strengthen the teeth by promoting the remineralization of the enamel. This compound has been shown to be safe for use in humans and has no adverse effects on the body.

Avantages Et Limitations Des Expériences En Laboratoire

Disodium Monofluorophosphate-Calcium Carbonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. It is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for use in lab experiments. It is a relatively weak source of fluoride and may not be suitable for experiments that require high concentrations of fluoride.

Orientations Futures

There are several future directions for research on Disodium Monofluorophosphate-Calcium Carbonate. One area of research is the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly. Another area of research is the study of the effects of this compound on the human body, including its potential effects on bone health and the immune system. Additionally, research could be conducted on the use of this compound as a potential treatment for certain medical conditions.

Conclusion

In conclusion, this compound is a chemical compound that has several scientific research applications. It is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate and works by releasing fluoride ions when it comes into contact with water. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods and the study of its effects on the human body.

Méthodes De Synthèse

Disodium Monofluorophosphate-Calcium Carbonate is synthesized by the reaction between Disodium Monofluorophosphate and Calcium Carbonate. The reaction is as follows:

This compound + CaCO3 → CaNaPO4F + CO2

The reaction takes place at a temperature of 1000°C and is carried out in the presence of a reducing agent such as carbon. The resulting product is then cooled and ground to a fine powder.

Applications De Recherche Scientifique

Disodium Monofluorophosphate-Calcium Carbonate has several scientific research applications. It is commonly used in dentistry as a component of toothpaste and mouthwash. It is also used in medicine as a source of fluoride for the prevention of dental caries. This compound is also used in chemistry as a reagent for the determination of phosphate in various samples.

Propriétés

Numéro CAS |

141788-28-5 |

|---|---|

Formule moléculaire |

CCaFNa2O6P |

Poids moléculaire |

244.04 g/mol |

Nom IUPAC |

calcium;disodium;fluoro-dioxido-oxo-λ5-phosphane;carbonate |

InChI |

InChI=1S/CH2O3.Ca.FH2O3P.2Na/c2-1(3)4;;1-5(2,3)4;;/h(H2,2,3,4);;(H2,2,3,4);;/q;+2;;2*+1/p-4 |

Clé InChI |

AJAQVYIHGIOBTK-UHFFFAOYSA-J |

SMILES |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

SMILES canonique |

C(=O)([O-])[O-].[O-]P(=O)([O-])F.[Na+].[Na+].[Ca+2] |

Synonymes |

disodium monofluorophosphate-calcium carbonate MFP-Ca |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

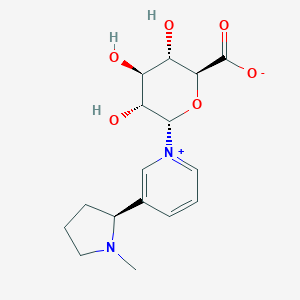

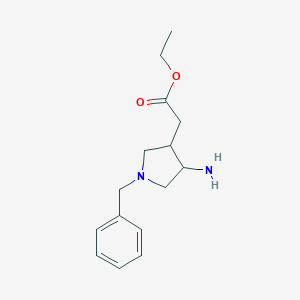

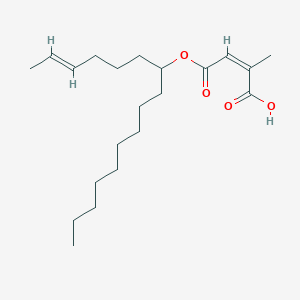

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)

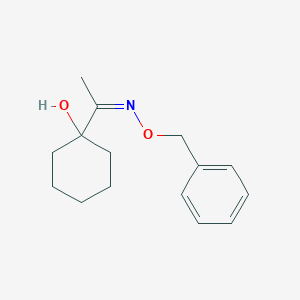

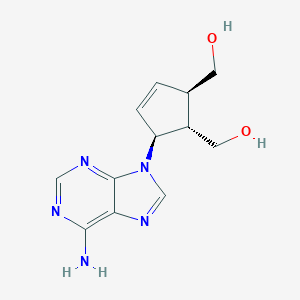

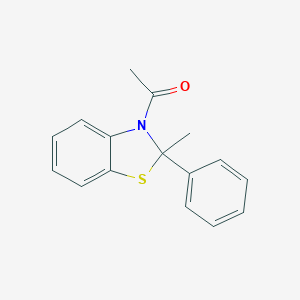

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)

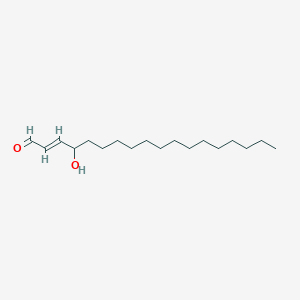

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

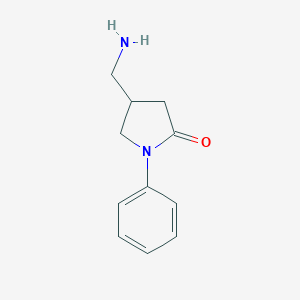

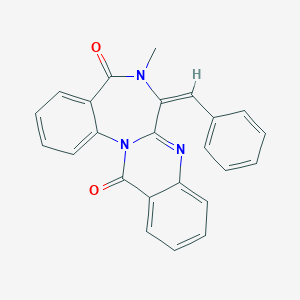

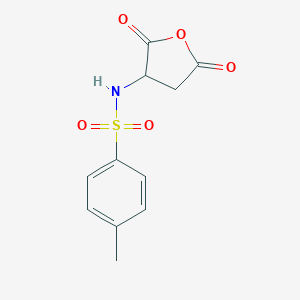

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)